molecular formula C10H7Cl2N3O2 B1453800 1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1253906-28-3

1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1453800
CAS RN: 1253906-28-3
M. Wt: 272.08 g/mol
InChI Key: BOJOBFVDYCGLCW-UHFFFAOYSA-N
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Description

The compound “1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), and a 2,4-dichlorophenyl group, which is a phenyl ring (a variant of benzene) with two chlorine atoms attached at the 2nd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring, the 2,4-dichlorophenyl group, and the carboxylic acid group would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The 1,2,3-triazole ring might participate in various reactions, especially if catalyzed by certain metals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylic acid group and the relatively nonpolar 2,4-dichlorophenyl and 1,2,3-triazole groups .

Scientific Research Applications

Synthesis of Triazolinone Herbicides

This compound serves as a key intermediate in the synthesis of triazolinone herbicides like Sulfentrazone . These herbicides are known for their efficacy against a broad range of weeds and are particularly useful in combating resistance to sulfonylurea-based herbicides.

Development of Microreactor Systems

The compound is used in the nitration process within microreactor systems . These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors, which is crucial for the large-scale production of herbicides.

Green Chemistry Applications

It can be involved in reactions that align with the principles of green chemistry . For instance, it may be used in solvent-free conditions, which reduce the environmental impact by minimizing waste and avoiding the use of toxic organic solvents .

Multicomponent Reactions (MCRs)

The compound may play a role in MCRs, which are valued for their efficiency in synthesizing complex molecules through one-pot processes. This is particularly important in combinatorial chemistry and drug discovery .

Catalyst Development

Research involving this compound can lead to the development of new catalysts, such as nano-eggshell/Ti (IV) , which can be used to synthesize various heterocyclic compounds under mild conditions .

Kinetic Studies

The compound can be used in kinetic studies to understand the reaction mechanisms and dynamics. This information is vital for optimizing industrial processes and developing new synthetic methods .

Environmental Impact Reduction

Its use in continuous flow microreactor systems can significantly reduce the environmental impact by enhancing mass transfer efficiency and minimizing the generation of waste acid, contributing to more sustainable chemical processes .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific information, it’s hard to provide a detailed safety analysis .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied further for its potential uses in fields like medicine, materials science, or environmental science .

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-7-2-1-6(8(12)3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJOBFVDYCGLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1253906-28-3
Record name 1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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